molecular formula C14H16N6O3 B7079696 N-[(1-cyclopropyltetrazol-5-yl)methyl]-2-(3-nitrophenyl)propanamide

N-[(1-cyclopropyltetrazol-5-yl)methyl]-2-(3-nitrophenyl)propanamide

Cat. No.: B7079696
M. Wt: 316.32 g/mol
InChI Key: LKWQBQKQBCVPLJ-UHFFFAOYSA-N
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Description

N-[(1-cyclopropyltetrazol-5-yl)methyl]-2-(3-nitrophenyl)propanamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyltetrazole moiety and a nitrophenyl group

Properties

IUPAC Name

N-[(1-cyclopropyltetrazol-5-yl)methyl]-2-(3-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O3/c1-9(10-3-2-4-12(7-10)20(22)23)14(21)15-8-13-16-17-18-19(13)11-5-6-11/h2-4,7,9,11H,5-6,8H2,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWQBQKQBCVPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)NCC2=NN=NN2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropyltetrazol-5-yl)methyl]-2-(3-nitrophenyl)propanamide typically involves multiple steps:

    Formation of the Cyclopropyltetrazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, cyclopropylamine can be reacted with sodium azide in the presence of a suitable catalyst to form the cyclopropyltetrazole ring.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Coupling Reactions: The final step involves coupling the cyclopropyltetrazole moiety with the nitrophenyl group through an amide bond formation. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Automated Synthesis: Using robotic systems to ensure reproducibility and scalability.

    Purification Techniques: Such as crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and nitrophenyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Coupling Reagents: EDCI, HOBt.

Major Products

    Oxidation Products: Oxidized derivatives of the cyclopropyl and nitrophenyl groups.

    Reduction Products: Amino derivatives of the nitrophenyl group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding Studies: Its unique structure allows it to be used in studies involving protein-ligand interactions.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for targeting specific biological pathways.

    Diagnostic Agents: Could be used in the development of diagnostic tools due to its specific binding properties.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism by which N-[(1-cyclopropyltetrazol-5-yl)methyl]-2-(3-nitrophenyl)propanamide exerts its effects involves its interaction with specific molecular targets. The cyclopropyltetrazole moiety can interact with enzyme active sites, potentially inhibiting their activity. The nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-cyclopropyltetrazol-5-yl)methyl]-2-(4-nitrophenyl)propanamide: Similar structure but with a different position of the nitro group.

    N-[(1-cyclopropyltetrazol-5-yl)methyl]-2-(3-chlorophenyl)propanamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-[(1-cyclopropyltetrazol-5-yl)methyl]-2-(3-nitrophenyl)propanamide is unique due to the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclopropyltetrazole and nitrophenyl groups provides a distinct set of properties that can be exploited in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

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